2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide
Description
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of carbazole derivatives
Properties
IUPAC Name |
2-chloro-N-(9-ethylcarbazol-3-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-3-25-20-7-5-4-6-16(20)18-13-15(9-11-21(18)25)24-22(26)17-10-8-14(2)12-19(17)23/h4-13H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNDZLSROIWZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)C)Cl)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of 9-ethyl-9H-carbazole: This step involves the alkylation of carbazole with ethyl bromide in the presence of a base such as potassium carbonate.
Chlorination: The 9-ethyl-9H-carbazole is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amidation: The chlorinated intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to their excellent photophysical properties.
Organic Electronics: The compound is explored for its use in organic semiconductors and conductive polymers.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, leading to the modulation of various biological processes. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide
- 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)benzamide
Uniqueness
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the 4-methylbenzamide moiety enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development. Additionally, the compound’s ability to undergo various chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties for specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
